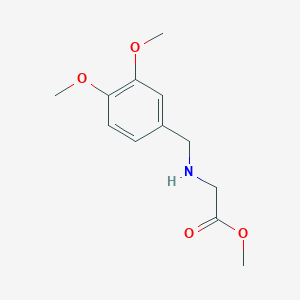
(3,4-Dimethoxy-benzylamino)-acetic acid methy l ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester is an organic compound that belongs to the class of benzylamine derivatives. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amino group linked to the acetic acid methyl ester moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and acetic acid methyl ester.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzylamine: A precursor in the synthesis of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester.
3,4-Dimethoxybenzoic acid: Shares the methoxy-substituted benzene ring but differs in functional groups.
3,4,5-Trimethoxybenzylamine: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual methoxy groups and benzylamine moiety make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
methyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-9(6-11(10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3 |
Clé InChI |
GVTMGUFKMOIQRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNCC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















